![molecular formula C17H13N3O4S2 B15167037 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- CAS No. 325762-83-2](/img/structure/B15167037.png)
2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a sulfonamide group, a furan ring, and a quinoxaline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and quinoxaline intermediates, followed by the introduction of the sulfonamide and furan groups. Common reagents used in these reactions include sulfuric acid, furan, and quinoxaline derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学研究应用
2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
Similar compounds to 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- include other sulfonamide derivatives and heterocyclic compounds, such as:
- 2-Thiophenesulfonamide
- Naphthalene-2-sulfonamide
- 3-Methylbenzenesulfonamide
- p-Toluenesulfonamide
Uniqueness
What sets 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- apart from these similar compounds is its unique combination of functional groups and heterocyclic rings. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other sulfonamide derivatives.
属性
CAS 编号 |
325762-83-2 |
|---|---|
分子式 |
C17H13N3O4S2 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
N-[3-(furan-2-ylmethoxy)quinoxalin-2-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H13N3O4S2/c21-26(22,15-8-4-10-25-15)20-16-17(24-11-12-5-3-9-23-12)19-14-7-2-1-6-13(14)18-16/h1-10H,11H2,(H,18,20) |
InChI 键 |
NKINKNYHHBSAHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC=CO3)NS(=O)(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)

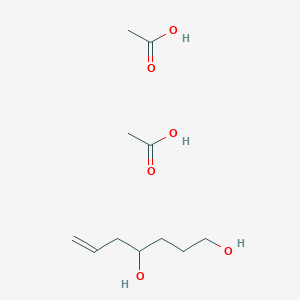
![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)
![{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol](/img/structure/B15166989.png)
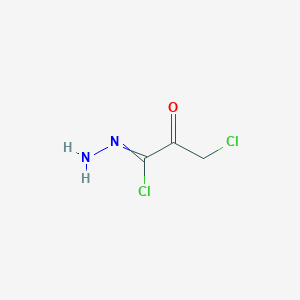
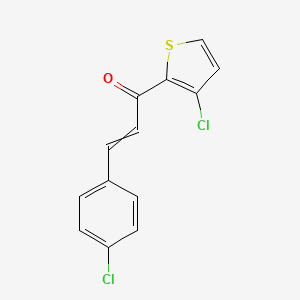
![2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15167001.png)


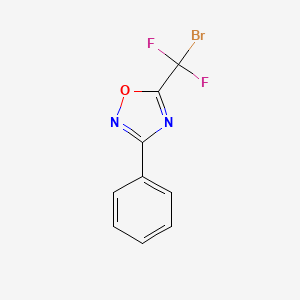
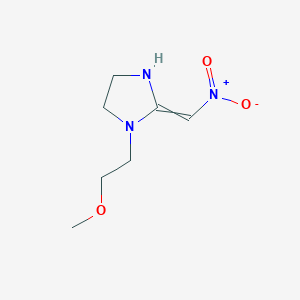
![3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid](/img/structure/B15167045.png)
